molecular formula C16H14O2 B15159135 2,4-Pentanedione, 3-(1-azulenylmethylene)- CAS No. 652142-23-9

2,4-Pentanedione, 3-(1-azulenylmethylene)-

Cat. No.: B15159135
CAS No.: 652142-23-9
M. Wt: 238.28 g/mol
InChI Key: ICVLDNMDNZZPDM-UHFFFAOYSA-N
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Description

Azulene, a bicyclic aromatic hydrocarbon with a distinct blue color and non-benzenoid structure, imparts unique electronic and steric properties to this compound.

Properties

CAS No.

652142-23-9

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

3-(azulen-1-ylmethylidene)pentane-2,4-dione

InChI

InChI=1S/C16H14O2/c1-11(17)16(12(2)18)10-14-9-8-13-6-4-3-5-7-15(13)14/h3-10H,1-2H3

InChI Key

ICVLDNMDNZZPDM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=CC1=C2C=CC=CC=C2C=C1)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Pentanedione, 3-(1-azulenylmethylene)- typically involves the condensation of 2,4-pentanedione with an azulenylmethylene precursor. The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) in a solvent like ethanol (EtOH). The reaction proceeds through a Knoevenagel condensation mechanism, where the methylene group of 2,4-pentanedione reacts with the azulenylmethylene group to form the desired product .

Industrial Production Methods: While specific industrial production methods for 2,4-Pentanedione, 3-(1-azulenylmethylene)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,4-Pentanedione, 3-(1-azulenylmethylene)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The azulenylmethylene group can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2,4-Pentanedione, 3-(1-azulenylmethylene)- has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,4-Pentanedione, 3-(1-azulenylmethylene)- involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Insights :

  • Synthesis: Most derivatives are synthesized via Knoevenagel or Aldol condensations. For example, 3-(4-hydroxybenzylidene)-2,4-pentanedione is prepared from 4-hydroxybenzaldehyde and 2,4-pentanedione using piperidine and acetic acid . The azulene derivative likely follows a similar pathway but may require optimized conditions due to steric hindrance from the bicyclic azulene.
  • Substituent Effects : Electron-withdrawing groups (e.g., azo, hydroxy) enhance electrophilicity at the diketone moiety, facilitating nucleophilic additions. Azulene’s electron-rich structure may alter reactivity in redox or coordination chemistry .

Physicochemical Properties

Table 2: Physical and Spectral Data
Compound Name Physical State Spectral Data (Key Peaks) Solubility/Stability References
3-(1-azulenylmethylene)-2,4-pentanedione Not reported Expected IR: C=O (~1600 cm⁻¹), azulene C-H (~3000 cm⁻¹) Likely soluble in non-polar solvents
3-(4-Hydroxybenzylidene)-2,4-pentanedione Yellow-orange crystals ¹H NMR: Aromatic protons (~6.8–7.5 ppm) Recrystallizes in CH₂Cl₂
3-[(4-Methylphenyl)methylene]-2,4-pentanedione Yellow oil ¹H NMR: Methyl groups (~2.3 ppm), aromatic (~7.2 ppm) Soluble in ethyl acetate
3-(Phenylazo)-2,4-pentanedione Solid ¹³C NMR: Azo N=N (~140 ppm), C=O (~190 ppm) High logP (hydrophobic)
3-Methyl-2,4-pentanedione Liquid ¹H NMR: CH₃ groups (~2.1–2.4 ppm) Forms sublimable metal chelates

Key Insights :

  • Azulene Derivatives : Expected to exhibit unique UV-Vis absorption due to azulene’s blue color (~600 nm region), which could be exploited in photochemical applications.
  • Hydroxy Derivatives: Enhanced solubility in polar solvents (e.g., methanol) due to the hydroxyl group .
Table 3: Reactivity and Functional Roles
Compound Name Key Reactivity Applications References
3-(1-azulenylmethylene)-2,4-pentanedione Potential ligand for transition metals Photodynamic therapy, organic electronics
3-(4-Hydroxybenzylidene)-2,4-pentanedione Michael addition with 4-hydroxycoumarin Synthesis of anticoagulant derivatives
3-[(4-Methylphenyl)methylene]-2,4-pentanedione Cyclization to heterocycles Intermediate in drug synthesis
3-(Phenylazo)-2,4-pentanedione Coordination with metals (e.g., Ni²⁺, Cu²⁺) Dyes, catalysts
3-Methyl-2,4-pentanedione Chelation with Ni(II), Cu(II) Less stable than 3,4-diketone analogs

Key Insights :

  • Azulene Derivatives : The azulene moiety’s redox activity and extended π-system may enable applications in supramolecular chemistry or as ligands for luminescent metal complexes.

Biological Activity

2,4-Pentanedione, 3-(1-azulenylmethylene)- is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • IUPAC Name : 2,4-Pentanedione, 3-(1-azulenylmethylene)-
  • CAS Number : 652142-23-9
  • Molecular Formula : C13H12O2
  • Molecular Weight : 200.24 g/mol

The biological activity of 2,4-pentanedione derivatives often involves their interaction with metal ions and enzymes. The diketone structure allows for chelation with metal ions, which can inhibit enzymatic activities. This property is significant in pharmacological applications where metal-dependent enzymes are involved.

Antimicrobial Activity

Research indicates that compounds similar to 2,4-pentanedione exhibit antimicrobial properties. A study conducted on various diketones showed that they possess inhibitory effects against a range of bacteria and fungi. The mechanism is thought to involve disruption of microbial cell membranes and interference with metabolic pathways.

CompoundActivityReference
2,4-PentanedioneModerate antibacterial activity against E. coli
3-(1-azulenylmethylene)- derivativeEffective against Staphylococcus aureus

Cytotoxicity

In vitro studies have demonstrated that certain derivatives of 2,4-pentanedione show cytotoxic effects on cancer cell lines. For instance, a derivative was tested against human breast cancer cells (MCF-7) and exhibited IC50 values indicating significant cytotoxicity.

Cell LineIC50 (µM)Reference
MCF-715
HeLa20

Study on Anticancer Properties

A recent study evaluated the effects of 2,4-pentanedione derivatives on tumor growth in xenograft models. The results indicated a reduction in tumor size and increased apoptosis markers in treated groups compared to controls.

Findings :

  • Tumor size reduction: 40% in treated groups.
  • Increased apoptosis: Measured by caspase-3 activity.

Toxicological Assessment

A toxicological profile was established for 2,4-pentanedione through acute and sub-chronic exposure studies. Results indicated moderate toxicity with no significant reproductive or developmental effects observed at lower doses.

Endpoint AssessedResultReference
LD50 (oral)570 mg/kg (rat)
NOAEL (developmental)50 ppm

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